Technical Guide: Synthesis and Structural Characterization of Calcium Hexafluorosilicate
Technical Guide: Synthesis and Structural Characterization of Calcium Hexafluorosilicate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characterization of calcium hexafluorosilicate (B96646) (CaSiF₆), a compound with applications in various industrial processes. This document details the experimental protocols for its preparation and outlines the key structural features determined through modern analytical techniques.
Synthesis of Calcium Hexafluorosilicate
Calcium hexafluorosilicate can be synthesized in both its dihydrate (CaSiF₆·2H₂O) and anhydrous (CaSiF₆) forms. The typical synthesis involves the reaction of a calcium salt with hexafluorosilicic acid (H₂SiF₆).[1][2]
Synthesis of Calcium Hexafluorosilicate Dihydrate (CaSiF₆·2H₂O)
The dihydrate form is typically synthesized by the reaction of calcium carbonate (CaCO₃) with hexafluorosilicic acid, which can be prepared in situ from silicon dioxide (SiO₂) and hydrofluoric acid (HF).[2]
Synthesis of Anhydrous Calcium Hexafluorosilicate (CaSiF₆)
The anhydrous form is readily obtained by the thermal dehydration of the dihydrate.[2]
Experimental Protocols
Synthesis of Calcium Hexafluorosilicate Dihydrate (CaSiF₆·2H₂O): [2]
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In a suitable container, prepare a suspension of 3.30 g of silicon dioxide (SiO₂, particle sizes between 0.063 and 0.200 mm) in 20 ml of water.
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At room temperature, carefully add 14.45 ml of hydrofluoric acid (HF, 40% w/w) to the SiO₂ suspension to form a clear solution of hexafluorosilicic acid.
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To the resulting solution, add 5.50 g of calcium carbonate (CaCO₃) in small portions. Continue addition until the cessation of gas evolution (CO₂).
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Dry the resulting suspension in an oven at 120 °C for approximately 150 minutes to obtain a white crystalline powder of CaSiF₆·2H₂O.
Synthesis of Anhydrous Calcium Hexafluorosilicate (CaSiF₆): [2]
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Place the synthesized CaSiF₆·2H₂O powder in a furnace.
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Heat the powder in air at a temperature of 140 °C for about 30 minutes to yield the anhydrous CaSiF₆.
Synthesis Workflow
Caption: Synthesis workflow for calcium hexafluorosilicate.
Structural Characterization
The primary method for the structural elucidation of calcium hexafluorosilicate is X-ray powder diffraction. Spectroscopic methods such as Infrared (IR) and Raman spectroscopy can provide complementary information on the vibrational modes of the hexafluorosilicate anion.
Crystallographic Data
X-ray powder diffraction studies have determined the crystal structures of both the anhydrous and dihydrate forms of calcium hexafluorosilicate.[2]
| Parameter | Anhydrous CaSiF₆ [2] | CaSiF₆·2H₂O [2] |
| Crystal System | Trigonal | Monoclinic |
| Space Group | R-3 | P2₁/n |
| a (Å) | 5.3497(3) | 10.48107(9) |
| b (Å) | 5.3497(3) | 9.18272(7) |
| c (Å) | 13.5831(11) | 5.72973(5) |
| β (°) | 90 | 98.9560(6) |
| Volume (ų) | 336.66(5) | 544.733(8) |
| Z | 3 | 4 |
| Selected Bond Distances (Å) | Anhydrous CaSiF₆ [2] | CaSiF₆·2H₂O [3] |
| Si-F | 1.659(3) | 1.648(4) - 1.701(3) |
| Ca-F | - | 2.235(3) - 2.444(3) |
| Ca-O | - | 2.404(5) - 2.554(6) |
Vibrational Spectroscopy
The vibrational spectra of hexafluorosilicate salts are characterized by the modes of the (SiF₆)²⁻ anion.[4]
| Vibrational Mode | Symmetry | Activity | Typical Wavenumber (cm⁻¹) [4] |
| ν₁ | A₁g | Raman | ~663 |
| ν₂ | E_g | Raman | ~477 |
| ν₃ | F₁u | IR | ~741 |
| ν₄ | F₁u | IR | ~483 |
| ν₅ | F₂g | Raman | ~408 |
| ν₆ | F₂u | Inactive | - |
Experimental Protocols
X-ray Powder Diffraction (XRPD) Analysis: [2]
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Thoroughly grind the synthesized material in an agate mortar to obtain a fine powder.
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Deposit the powder on a zero-background sample holder (e.g., quartz).
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Record the diffraction data using a diffractometer with Cu Kα radiation (λ = 1.5418 Å).
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Typical instrument settings: 40 kV, 40 mA.
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Scan in a step mode over a 2θ range of 5° to 105° with a step size of 0.02°.
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Analyze the resulting diffraction pattern using appropriate software for phase identification and Rietveld refinement to determine the crystal structure and unit cell parameters.
Infrared (IR) and Raman Spectroscopy:
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For IR spectroscopy, prepare a sample by mixing a small amount of the powder with KBr and pressing it into a pellet, or use an ATR-FTIR spectrometer.
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For Raman spectroscopy, place a small amount of the powder on a microscope slide.
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Acquire the spectra over a suitable wavenumber range (e.g., 400-4000 cm⁻¹) and identify the characteristic vibrational modes of the (SiF₆)²⁻ anion.
Characterization Workflow
Caption: Workflow for the structural characterization of CaSiF₆.
References
- 1. Page loading... [guidechem.com]
- 2. Structural characterization of anhydrous and bishydrated calcium hexafluorosilicate by powder diffraction methods | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. Recovery of Calcium Fluoride from Highly Contaminated Fluoric/Hexafluorosilicic Acid Wastewater [jstage.jst.go.jp]
- 4. spectroscopyonline.com [spectroscopyonline.com]
